molecular formula C12H10N2S2 B14884261 4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile

4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile

Cat. No.: B14884261
M. Wt: 246.4 g/mol
InChI Key: IDLWMVOVEHRSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring in this compound contributes to its potential as a bioactive molecule.

Preparation Methods

The synthesis of 4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4-methylthiazole-2-thiol with benzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the thiazole attacks the benzyl bromide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s bioactive properties make it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C12H10N2S2

Molecular Weight

246.4 g/mol

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C12H10N2S2/c1-9-7-15-12(14-9)16-8-11-4-2-10(6-13)3-5-11/h2-5,7H,8H2,1H3

InChI Key

IDLWMVOVEHRSQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.